molecular formula C16H11N5 B14438669 Pyrazine, 2-azido-3,5-diphenyl- CAS No. 76849-28-0

Pyrazine, 2-azido-3,5-diphenyl-

Cat. No.: B14438669
CAS No.: 76849-28-0
M. Wt: 273.29 g/mol
InChI Key: COXGZHWAXWVUGE-UHFFFAOYSA-N
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Description

Pyrazine, 2-azido-3,5-diphenyl- is a heterocyclic aromatic organic compound It is characterized by a pyrazine ring substituted with azido and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazine, 2-azido-3,5-diphenyl- typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

Industrial production methods for Pyrazine, 2-azido-3,5-diphenyl- are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Pyrazine, 2-azido-3,5-diphenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce the azido group to an amine.

    Substitution: This reaction can replace one of the substituents on the pyrazine ring with another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazine derivatives with hydroxyl or carbonyl groups, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, Pyrazine, 2-azido-3,5-diphenyl- is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology and Medicine

In biology and medicine, this compound has been investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Industry

In industry, Pyrazine, 2-azido-3,5-diphenyl- can be used in the development of new materials, such as polymers and dyes. Its unique electronic properties make it a valuable component in the design of advanced materials .

Mechanism of Action

The mechanism of action of Pyrazine, 2-azido-3,5-diphenyl- involves its interaction with specific molecular targets. For example, its azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This reactivity is exploited in various applications, including drug development and materials science .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pyrazine, 2-azido-3,5-diphenyl- include other azido-substituted pyrazines and diphenyl-substituted heterocycles. Examples include:

Uniqueness

What sets Pyrazine, 2-azido-3,5-diphenyl- apart from these similar compounds is its specific combination of the pyrazine ring with azido and diphenyl substituents. This unique structure imparts distinct electronic and steric properties, making it particularly useful in certain synthetic and industrial applications .

Properties

CAS No.

76849-28-0

Molecular Formula

C16H11N5

Molecular Weight

273.29 g/mol

IUPAC Name

2-azido-3,5-diphenylpyrazine

InChI

InChI=1S/C16H11N5/c17-21-20-16-15(13-9-5-2-6-10-13)19-14(11-18-16)12-7-3-1-4-8-12/h1-11H

InChI Key

COXGZHWAXWVUGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC=CC=C3)N=[N+]=[N-]

Origin of Product

United States

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